molecular formula C17H25N3O3 B2702096 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380071-82-7

5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2702096
CAS No.: 2380071-82-7
M. Wt: 319.405
InChI Key: IYBFUXIEZBLYLX-UHFFFAOYSA-N
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Description

5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrimidine ring, a piperidine ring, and an oxane ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers are investigating its effects on various diseases and its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and other industrial processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone
  • [4-(5-Propylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone

Uniqueness

Compared to similar compounds, 5-Ethyl-2-{[1-(oxane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine features an ethyl group on the pyrimidine ring, which may influence its chemical reactivity and biological activity. This unique structural feature can lead to different interactions and effects, making it a distinct compound for research and applications.

Properties

IUPAC Name

[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-13-11-18-17(19-12-13)23-14-6-8-20(9-7-14)16(21)15-5-3-4-10-22-15/h11-12,14-15H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBFUXIEZBLYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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